3-methyl-1H-indole-7-carboxylic Acid
Description
Significance of Indole (B1671886) Scaffolds in Chemical and Biological Sciences
The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. chemimpex.comgoogle.com It is the core component of the essential amino acid tryptophan and is found in a plethora of natural alkaloids with potent biological activities. beilstein-journals.orgnih.gov The indole ring system's electron-rich nature allows it to participate in various chemical transformations, making it a versatile template for drug design. mdpi.com Its derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.gov The ability of the indole nucleus to interact with various biological targets underscores its profound importance in the chemical and biological sciences. chemimpex.com
Current Research Frontiers in Substituted Indole Carboxylic Acids
Current research on substituted indole carboxylic acids is focused on several key areas. A major frontier is the development of novel synthetic methodologies to access a wider diversity of substituted indole scaffolds with high efficiency and regioselectivity. This includes the exploration of advanced catalytic systems and the use of innovative starting materials. acs.org Another significant area of investigation is the application of these compounds as key building blocks in the synthesis of complex natural products and medicinally relevant molecules. nih.gov Furthermore, there is a growing interest in the biological evaluation of novel substituted indole carboxylic acids for a range of therapeutic targets, including protein kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. researchgate.net
Rationale for Comprehensive Investigation of 3-Methyl-1H-indole-7-carboxylic Acid in Academic Research
The comprehensive investigation of this compound in academic research is driven by several key factors. The presence of a methyl group at the C3 position, a common site for substitution in bioactive indole alkaloids, can significantly impact the molecule's biological activity and metabolic stability. The combination of the C3-methyl and C7-carboxylic acid functionalities creates a unique scaffold that can be exploited for the development of novel therapeutic agents. This specific substitution pattern is found in the core structure of various synthetic compounds being explored for their potential as enzyme inhibitors and receptor modulators. For instance, derivatives of substituted indole-4-carboxylic acids, which are structurally related, are being investigated as EZH2 inhibitors for the treatment of cancer. google.com The exploration of this compound and its derivatives allows researchers to systematically probe the effects of substitution on the indole ring, contributing to a deeper understanding of structure-activity relationships and facilitating the design of more potent and selective drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-7(6)3-2-4-8(9)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBUIYSIBOIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1h Indole 7 Carboxylic Acid and Its Precursors
Classical and Contemporary Approaches to Indole (B1671886) Core Construction for Carboxylic Acid Derivatives
The foundational step in the synthesis of 3-methyl-1H-indole-7-carboxylic acid is the formation of the indole ring system with a handle for the introduction of the C-7 carboxylic acid. Several classical and modern synthetic methods can be adapted for this purpose, with the Fischer and Bartoli indole syntheses being prominent examples.
Fischer Indole Synthesis Modifications for Regioselectivity
The Fischer indole synthesis, a venerable method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.comjk-sci.com For the synthesis of a 7-substituted indole such as the target molecule, a meta-substituted phenylhydrazine is required. Specifically, to introduce a carboxylic acid group at the C-7 position, one would ideally start with a (2-carboxyphenyl)hydrazine or a protected derivative. The choice of the carbonyl component is crucial for introducing the C-3 methyl group. The reaction of the appropriately substituted phenylhydrazine with methyl ethyl ketone would, in principle, lead to the formation of the 3-methylindole (B30407) ring system.
However, a significant challenge in the Fischer indole synthesis with unsymmetrical ketones like methyl ethyl ketone is the potential for the formation of regioisomers. thermofisher.com The direction of the cyclization can be influenced by the nature of the acid catalyst and the substituents on the phenylhydrazine. wikipedia.org To achieve the desired regioselectivity for the 3-methyl-7-carboxyindole, careful optimization of reaction conditions is paramount.
Table 1: Key Aspects of Fischer Indole Synthesis for this compound
| Feature | Description | Reference |
| Starting Materials | m-Substituted phenylhydrazine (e.g., 2-hydrazinylbenzoic acid) and methyl ethyl ketone. | wikipedia.orgbyjus.com |
| Key Transformation | Acid-catalyzed cyclization of the corresponding phenylhydrazone. | jk-sci.com |
| Regioselectivity Control | Dependent on acid catalyst, reaction conditions, and substituents. | thermofisher.com |
| Potential Challenge | Formation of isomeric indole products. | thermofisher.com |
Bartoli Indole Synthesis and Ortho-Substituted Nitrobenzene Precursors
The Bartoli indole synthesis has emerged as a particularly effective method for the preparation of 7-substituted indoles. wikipedia.orgjk-sci.com This reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org For the synthesis of this compound, a suitable starting material would be an ortho-nitrobenzoic acid derivative. The reaction with propenyl Grignard (CH₃CH=CHMgBr) would then directly introduce the atoms necessary for the formation of the pyrrole (B145914) ring, with the methyl group pre-positioned to become the C-3 substituent.
A key advantage of the Bartoli synthesis is its inherent regioselectivity for 7-substituted indoles, stemming from the ortho-position of the nitro group's substituent. wikipedia.org The reaction mechanism involves a jk-sci.comjk-sci.com-sigmatropic rearrangement, and the steric bulk of the ortho-substituent can influence the reaction's success and yield. wikipedia.org
Table 2: Overview of Bartoli Indole Synthesis for 7-Substituted Indoles
| Feature | Description | Reference |
| Starting Materials | Ortho-substituted nitroarene (e.g., 2-nitrobenzoic acid derivative) and a vinyl Grignard reagent. | wikipedia.orgjk-sci.com |
| Key Advantage | High regioselectivity for the synthesis of 7-substituted indoles. | wikipedia.org |
| Mechanism Highlight | Involves a jk-sci.comjk-sci.com-sigmatropic rearrangement. | wikipedia.org |
| Grignard Reagent | Propenyl Grignard reagent for the introduction of the C-3 methyl group. | wikipedia.org |
Alternative Cyclization Strategies for Functionalized Indoles
Beyond the classical Fischer and Bartoli syntheses, other cyclization strategies can be employed to construct the functionalized indole core. Palladium-catalyzed cyclizations, for instance, have become powerful tools in modern organic synthesis. organicreactions.orgbohrium.commdpi.com These methods often involve the intramolecular cyclization of suitably functionalized anilines. For example, a palladium-catalyzed reaction of an N-acyl-2-amino-3-methylstyrene derivative could potentially lead to the formation of the 3-methylindole ring. The carboxylic acid functionality could be introduced either before or after the cyclization event.
The Hemetsberger-Knittel synthesis offers another route, primarily for the synthesis of indole-2-carboxylates, through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com While not directly yielding a 7-carboxyindole, modifications or subsequent functionalization could potentially adapt this method for the desired substitution pattern.
Targeted Functionalization and Substituent Introduction
Once the indole core is established, or concurrently with its formation, the methyl and carboxylic acid groups must be precisely introduced at the C-3 and C-7 positions, respectively.
Regioselective Methylation Strategies at Indole C-3 and N-1 Positions
The C-3 position of the indole ring is inherently nucleophilic and prone to electrophilic substitution. This reactivity can be exploited for the direct introduction of a methyl group. Electrophilic methylating agents, such as methyl iodide or dimethyl sulfate, can be used to achieve C-3 methylation. However, care must be taken to control the reaction conditions to avoid N-methylation, as the indole nitrogen is also nucleophilic. The use of protecting groups on the nitrogen can help direct the methylation to the C-3 position. researchgate.net Biocatalytic methods employing methyltransferases have also been explored for the regioselective methylation of indoles at the C-3 position, offering a high degree of specificity. nih.govresearchgate.net
Introduction of Carboxylic Acid Functionality at C-7
Introducing a carboxylic acid group at the C-7 position of the indole ring is a more challenging task due to the lower reactivity of the benzene (B151609) portion of the indole nucleus compared to the pyrrole ring. One effective strategy is directed ortho-metalation. By first protecting the indole nitrogen with a suitable directing group, it is possible to direct a strong base, such as an organolithium reagent, to deprotonate the C-7 position selectively. The resulting organometallic intermediate can then be quenched with carbon dioxide to install the carboxylic acid group. Subsequent removal of the protecting group yields the desired 7-carboxyindole. nih.gov
Alternatively, if the indole core is constructed using a starting material already bearing the carboxylic acid functionality or a precursor, such as in certain applications of the Bartoli or Fischer syntheses, this challenge can be circumvented.
Optimization of Reaction Conditions for Yield and Selectivity
Key Parameters for Optimization in Indole Synthesis:
Catalyst Selection: The choice of catalyst is critical. In many indole syntheses, such as those involving cyclization or cross-coupling reactions, both Lewis and Brønsted acids are employed. For instance, in the synthesis of 7-aminoindoles from pyrrole precursors, Lewis acids like BF₃·OEt₂ were found to be effective for the cyclization step, with stoichiometric amounts being necessary to overcome product inhibition nih.gov. Palladium-catalyzed reactions are also common for indole ring formation and functionalization, where the choice of palladium precursor and ligands can significantly impact reaction efficiency orgsyn.org.
Solvent Effects: The reaction solvent can influence reactant solubility, reaction rates, and even selectivity. Dichloromethane (DCM) and ethyl acetate (EtOAc) are common solvents in indole synthesis beilstein-journals.org. The polarity and coordinating ability of the solvent are crucial; for example, ethereal solvents like THF were found to be unsuitable for certain Lewis acid-catalyzed cyclizations due to their coordinating nature nih.gov.
Temperature and Reaction Time: These two parameters are often optimized in tandem. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts, thereby reducing selectivity and yield. For example, in the synthesis of 3-substituted indoles, reactions are often conducted at room temperature to enhance selectivity, while other procedures may require heating to 90-120°C to drive the reaction to completion nih.govnih.govnih.gov. Microwave-assisted synthesis has emerged as a technique to shorten reaction times and often improve yields by enabling rapid and uniform heating nih.gov.
Reagent Stoichiometry and Base: The molar ratio of reactants and the choice of base are fundamental. In base-mediated reactions, optimizing the equivalents of the base can be crucial for maximizing yield. For instance, in the synthesis of an indole-3-carboxylic ester, various organic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) and TMG (1,1,3,3-tetramethylguanidine) were screened to find the optimal conditions beilstein-journals.org.
The following interactive table summarizes optimization parameters from a study on the reductive cyclization to form an indole-3-carboxylate, a compound structurally related to the target molecule.
Table 1: Selected optimization data for the synthesis of an indole-3-carboxylate via reductive cyclization. This data is illustrative for a related class of compounds. beilstein-journals.org
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The application of green chemistry principles to the synthesis of indoles is an area of growing importance, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While sustainable routes specifically for this compound are not documented, general strategies for indole synthesis can be considered.
Key Green Chemistry Strategies in Indole Synthesis:
Use of Greener Solvents: A primary goal of green chemistry is to replace hazardous organic solvents with more benign alternatives. Water is a highly desirable green solvent, and methods for synthesizing 3-substituted indoles in water at room temperature have been developed nih.gov. Ethanol is another environmentally friendly solvent that has been used effectively in multicomponent reactions to produce indole derivatives without the need for metal catalysts researchgate.netrug.nl.
Energy Efficiency: Flow chemistry and microwave irradiation are two key technologies that enhance energy efficiency. Flow chemistry allows for rapid and scalable synthesis with excellent control over reaction parameters, reducing energy consumption compared to batch processes beilstein-journals.org. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher yields researchgate.net.
Atom Economy and Multicomponent Reactions (MCRs): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are a powerful tool for achieving this, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste researchgate.netrug.nl. An innovative two-step MCR for assembling the indole core from simple anilines has been reported, which avoids metal catalysts and uses ethanol as a solvent researchgate.netrug.nl.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Green catalysts include biocatalysts (enzymes), organocatalysts, and heterogeneous catalysts that can be easily recovered and reused. For example, L-proline has been used as an effective and environmentally benign organocatalyst for the synthesis of 3-substituted indoles nih.gov. The use of biocatalysts, such as "ene"-reductase under visible light, represents a frontier in green synthesis, offering high selectivity under mild conditions acs.orgacs.org.
The following interactive table outlines various green approaches that have been successfully applied to the synthesis of the broader indole class of compounds.
Table 2: Overview of Green Chemistry Strategies Applied in the Synthesis of Indole Derivatives.
Chemical Transformations and Reactivity Profiles of 3 Methyl 1h Indole 7 Carboxylic Acid
Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. The general mechanism involves an initial attack by the aromatic ring on an electrophile, leading to a resonance-stabilized carbocation known as an arenium ion. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring system, resulting in the substitution of a hydrogen atom with the electrophile. wikipedia.orgmasterorganicchemistry.com The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack compared to benzene (B151609).
The rate and orientation of electrophilic attack on the 3-methyl-1H-indole-7-carboxylic acid ring are modulated by the electronic effects of its substituents. Substituents can be broadly classified as activating groups, which increase the reaction rate, or deactivating groups, which decrease it. wikipedia.org
Indole Nucleus: The nitrogen atom of the indole ring possesses a lone pair of electrons that it can donate into the aromatic system, making the ring highly activated towards electrophilic attack. This effect primarily directs incoming electrophiles to the C3 position. However, since the C3 position is already substituted in this molecule, the directing influence shifts to other positions on the ring.
Methyl Group (-CH₃): Located at the C3 position, the methyl group is an electron-donating group (EDG) through an inductive effect. It further activates the indole nucleus, increasing its nucleophilicity and making it more reactive towards electrophiles than an unsubstituted indole.
Carboxylic Acid Group (-COOH): Positioned at C7 on the benzene portion of the indole, the carboxylic acid group is an electron-withdrawing group (EWG). It deactivates the ring by pulling electron density away from it, making the molecule less reactive than 3-methylindole (B30407). khanacademy.org As a deactivating group on a benzene ring, it typically directs incoming electrophiles to the meta positions relative to itself (i.e., C4 and C6).
Regioselectivity in SEAr reactions is determined by the combined directing effects of the substituents and steric factors. For this compound, the primary sites for electrophilic attack are the C2, C4, and C6 positions.
C2 Position: In many 3-substituted indoles, the C2 position is electronically favored for electrophilic attack.
C4 and C6 Positions: The directing influence of the C7-carboxylic acid group favors substitution at these positions. The activating nature of the indole system also directs electron density to these sites.
Steric Hindrance: The carboxylic acid group at C7 and the adjacent fused pyrrole (B145914) ring create significant steric bulk. This hindrance can impede the approach of an electrophile to the C6 position. nih.gov Consequently, the C4 position often becomes the most favored site for substitution, as it is electronically activated and relatively less sterically hindered. Attack at C2 is also a strong possibility, depending on the specific electrophile and reaction conditions.
| Position | Electronic Influence | Steric Influence | Predicted Outcome |
|---|---|---|---|
| C2 | Activated by indole N and C3-methyl group | Moderate hindrance from C3-methyl group | Possible site of attack |
| C4 | Activated by indole N; meta to C7-COOH | Relatively accessible | Likely site of attack |
| C5 | Ortho to C4 and C6, but less activated | Hindered by proximity to other ring | Unlikely site of attack |
| C6 | Activated by indole N; meta to C7-COOH | Significant steric hindrance from C7-COOH | Less likely site of attack |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group at the C7 position is a versatile handle for the synthesis of a wide array of derivatives through transformations such as esterification, amidation, reduction, and decarboxylation.
Esterification and amidation are two of the most common and important transformations of carboxylic acids, widely used to produce derivatives for various research applications. nih.gov
Esterification: The conversion of this compound to its corresponding esters can be readily achieved. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This reaction is reversible, and product formation is favored by removing water as it is formed. msu.edu
Amidation: The synthesis of amides from the carboxylic acid requires the activation of the carboxyl group to facilitate attack by an amine. nih.gov Direct reaction with an amine is generally inefficient and requires high temperatures. youtube.com In laboratory and industrial synthesis, coupling reagents are employed to convert the hydroxyl part of the carboxylic acid into a better leaving group. nih.govresearchgate.net These methods allow the reaction to proceed under mild conditions, which is crucial for complex molecules to avoid side reactions or degradation. researchgate.net
| Reagent | Full Name | Notes |
|---|---|---|
| EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | A water-soluble carbodiimide, often used with HOBt to improve yields and prevent racemization. nih.gov |
| DCC | N,N′-Dicyclohexylcarbodiimide | A classic coupling reagent; produces a urea (B33335) byproduct that is insoluble in most organic solvents. youtube.com |
| HOBt | Hydroxybenzotriazole | An additive used with carbodiimides to form an active ester intermediate, suppressing side reactions. nih.gov |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | A highly efficient uronium-based coupling reagent. nih.gov |
| TCT/Formamide | Cyanuric Chloride / Formamide | A cost-effective system where TCT acts as a promoter for the formamide-catalyzed transformation. nih.gov |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for indole carboxylic acids. libretexts.org The ease of this reaction depends on the stability of the carbanion intermediate formed upon CO₂ loss. For indole carboxylic acids, heating the compound, often above its melting point or in a high-boiling solvent like N,N-dimethylformamide (DMF), can induce decarboxylation. google.comresearchgate.net The reaction proceeds through a mechanism where the indole ring helps to stabilize the intermediate formed during the loss of CO₂. While extensively studied for indole-2- and indole-3-carboxylic acids, the principle applies to the 7-carboxy isomer as well. researchgate.netresearchgate.net Some methods may employ catalysts, such as potassium carbonate or even trace amounts of acid, to facilitate the reaction under milder conditions. google.comresearchgate.net
Reduction: The carbon atom of a carboxylic acid group is in a high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, readily converting the carboxylic acid to the corresponding alcohol, in this case, (3-methyl-1H-indol-7-yl)methanol. msu.eduyoutube.com Diborane (B₂H₆) is another reagent that can achieve this reduction. msu.edulibretexts.org It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. msu.edulibretexts.org
Oxidation: The carboxyl group is already highly oxidized. libretexts.org Therefore, further oxidation of this group is not typical. Instead, oxidative conditions often lead to the cleavage of the C-C bond and loss of the carboxyl group as CO₂, a process known as oxidative decarboxylation. libretexts.org The Hunsdiecker reaction is a classic example where a silver salt of a carboxylic acid reacts with bromine to yield an organobromide and CO₂. libretexts.org
N-Alkylation and Other N-Substitution Reactions
The presence of the N-H proton in the indole ring allows for various substitution reactions at the nitrogen atom. However, the acidic proton of the carboxylic acid group at the 7-position introduces a competing reaction site. Therefore, reaction conditions must be carefully selected to achieve selective N-substitution.
Direct N-alkylation of indoles is a common transformation, typically achieved by deprotonation with a base followed by reaction with an alkylating agent. wikipedia.org For this compound, the carboxylic acid proton is more acidic than the N-H proton and will be deprotonated first. To achieve selective N-alkylation, it is often necessary to first protect the carboxylic acid group, for example, as an ester. Following N-alkylation, the ester can be hydrolyzed back to the carboxylic acid.
Alternatively, specific methodologies have been developed for the N-alkylation of indoles bearing acidic functional groups. For instance, the use of dimethyl carbonate (DMC) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully employed for the N-methylation of indole-2-carboxylic acid. google.com This method could potentially be adapted for the N-methylation of this compound.
Another approach involves the use of alkyl halides in the presence of a carbonate base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent system like acetonitrile (B52724) (CH₃CN) and N,N-dimethylformamide (DMF). This has been shown to be effective for the N-alkylation of indole-3-carbaldehyde. mdpi.com The choice of base and solvent system is crucial to favor N-alkylation over O-alkylation of the carboxylate.
N-acylation of indoles can also be achieved. While traditional methods often involve the use of highly reactive acylating agents with a protected indole, direct acylation methods have been developed. For example, indole can be directly acylated at the nitrogen with a carboxylic acid in the presence of boric acid. clockss.org The applicability of this method to this compound would depend on the relative reactivity of the N-H bond versus potential side reactions involving the C7-carboxylic acid.
Table 1: Representative Conditions for N-Substitution Reactions of Indole Derivatives
| Reaction Type | Substrate Example | Reagents and Conditions | Product | Reference |
| N-Methylation | Indole-2-carboxylic acid | Dimethyl carbonate (DMC), DABCO, DMF, 90-95°C | 1-Methyl-1H-indole-2-carboxylic acid | google.com |
| N-Methylation | 1H-Indole-3-carbaldehyde | Methyl iodide, K₂CO₃, CH₃CN/DMF, reflux | 1-Methyl-1H-indole-3-carbaldehyde | mdpi.com |
| N-Benzylation | 1H-Indole-3-carbaldehyde | Benzyl chloride, K₂CO₃, CH₃CN/DMF, reflux | 1-Benzyl-1H-indole-3-carbaldehyde | mdpi.com |
| N-Acylation | Indole | Carboxylic acid, Boric acid, Mesitylene, reflux | 1-Acylindole | clockss.org |
Cycloaddition and Annulation Reactions Involving the Indole System
The indole nucleus can participate in a variety of cycloaddition and annulation reactions, leading to the formation of more complex heterocyclic systems. The substitution pattern of this compound, with a blocked C3-position and an electron-withdrawing group on the benzene ring, will significantly influence the course of these reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.comsynarchive.commasterorganicchemistry.com The indole 2,3-double bond can act as a dienophile. The presence of the electron-donating 3-methyl group would enhance the electron density of this double bond, potentially increasing its reactivity towards electron-deficient dienes. Conversely, the indole ring itself can act as a diene, particularly in inverse-electron-demand Diels-Alder reactions. wikipedia.org
[4+3] Cycloaddition reactions have been reported for 3-alkenylindoles, which react with in situ-generated oxyallyl cations to yield cyclohepta[b]indoles. nih.gov For this compound, prior functionalization of the methyl group to an alkenyl group would be necessary to participate in such a reaction.
Annulation reactions involving the formation of a new ring fused to the indole core are also of significant interest. The reaction of 1-methylindole-3-carboxamides with propargyl alcohols can lead to [4+3]-annulation and subsequent rearrangement. nih.gov While the starting material is different, this highlights the potential for building seven-membered rings fused to the indole system.
[3+2] Annulations of methyl indole-2-carboxylates with arynes have been shown to produce indole-indolone ring systems. This type of reactivity, if applied to an ester derivative of this compound, could potentially lead to novel fused systems, although the electronic effect of the C7-ester would need to be considered.
Table 2: Examples of Cycloaddition and Annulation Reactions of Indole Derivatives
| Reaction Type | Substrate Example | Reactant | Product Type | Reference |
| [4+3] Cycloaddition | 3-Isopropenyl-N-tosyl-indole | Acetal (Oxyallyl cation precursor) | Cyclohepta[b]indole | nih.gov |
| [4+3] Annulation | 1-Methylindole-3-carboxamide | Propargyl alcohol | Fused Lactam | nih.gov |
| [3+2] Cycloaddition | 3-Nitroindoles | Fumaric acid amide esters | Pyrrolo[2,3-b]indole | mdpi.com |
| Annulation | α-Vinylanilines | α-Diazo Sulfonium Salts | Quinolines | acs.org |
Derivatization Strategies and Analogue Synthesis for Research Applications
Design Principles for Novel 3-Methyl-1H-indole-7-carboxylic Acid Derivatives
The design of new analogues of this compound is guided by established principles aimed at optimizing interactions with biological targets and improving drug-like properties. The carboxylic acid at the C-7 position is a key functional group, often serving as an essential acidic moiety that can mimic the carboxylate of natural ligands or form critical hydrogen bonds and ionic interactions within a receptor's active site. For instance, in the development of antagonists for the CysLT1 receptor, an acidic group on the indole (B1671886) ring was found to be a necessary pharmacophore for activity. nih.gov
Another core design strategy involves the introduction of functionalities that can form specific, high-affinity interactions with protein targets. Halogen bonding, a noncovalent interaction involving a halogen atom, is an increasingly utilized tool. Placing a halogen, particularly iodine, at positions like C-7 can create a "σ-hole" that acts as a Lewis acidic region, enabling strong, directional interactions with Lewis bases like backbone carbonyl oxygens in a protein's hinge region. acs.org This can enhance binding affinity by orders of magnitude compared to a non-halogenated analogue. acs.org
Synthetic Routes to N-Substituted Analogues for Structure-Activity Relationship (SAR) Studies
The indole nitrogen (N-1) is a primary and highly accessible site for modification to explore SAR. Introducing substituents at this position can alter the molecule's steric and electronic profile, influencing its orientation and binding affinity within a target protein.
A common and effective method for creating N-substituted analogues is through N-alkylation or N-arylation. Standard conditions often involve deprotonation of the indole nitrogen with a base, followed by reaction with an electrophile. For example, in the synthesis of indole-based inhibitors, 6-bromoindole (B116670) is treated with sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to generate the corresponding anion, which is then reacted with an appropriate alkyl halide, such as methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, to yield the N-substituted product. nih.gov
Table 1: Representative Conditions for N-Alkylation of Indole Scaffolds
| Base | Electrophile | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | DMF | 40 °C | nih.gov |
| Cesium Carbonate (Cs₂CO₃) | (E)-2-(3-(bromomethyl)styryl)-7-chloroquinoline | DMF | Room Temp. | nih.gov |
Copper-catalyzed methods also provide an efficient route to N-substituted indoles. An Ullmann-type intramolecular arylamination using a copper(I) iodide (CuI) catalyst with potassium phosphate (B84403) (K₃PO₄) as the base in DMF has been used to synthesize a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate under mild conditions. nih.gov Such robust synthetic methods are essential for generating the diverse libraries of compounds needed for comprehensive SAR studies. nih.govresearchgate.net
Side Chain Modifications at C-3 and C-7 Positions for Functional Diversity
Modification of the C-7 Carboxylic Acid: The carboxylic acid at the C-7 position is a versatile handle for introducing significant functional diversity. It can be readily converted into a wide range of functional groups, most commonly esters and amides. The synthesis of amides is typically achieved through activation of the carboxylic acid with a peptide coupling agent, followed by the addition of a primary or secondary amine. Commonly used coupling agents include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.gov This strategy allows for the introduction of a vast array of chemical motifs by varying the amine component, which is fundamental for probing SAR. nih.gov
The carboxylic acid can also be converted to a hydrazide by reacting the corresponding methyl or ethyl ester with hydrazine (B178648) hydrate. nih.govresearchgate.net This hydrazide intermediate can then be used to construct further heterocyclic systems, such as 1,3,4-oxadiazoles.
Modification of the C-3 Methyl Group: Functionalizing the C-3 methyl group is more challenging but offers a route to unique derivatives. A potential strategy involves radical halogenation of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This would generate a 3-(bromomethyl)indole intermediate. This reactive electrophile can then undergo nucleophilic substitution with various nucleophiles to introduce new functionalities. This approach is suggested by the successful synthesis of 3-(bromomethyl)-1-carbethoxy-4-iodoindole, which serves as a precursor for 3,4-differentially substituted indoles. acs.org
Introduction of Halogen and Other Electron-Withdrawing/Donating Functionalities
Halogenation can be achieved through various methods. For instance, enzymatic halogenation using a thermostable RebH variant has been shown to effectively brominate electron-rich indoles like 7-methylindole, typically at the C3-position. nih.gov The introduction of halogens is particularly valuable for exploiting halogen bonds in drug design, as discussed previously. acs.org
Electron-withdrawing groups, such as a nitro (NO₂) group, can also be introduced. In the synthesis of inhibitors for fructose-1,6-bisphosphatase, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were prepared, highlighting the compatibility of this strong electron-withdrawing group with the indole scaffold. researchgate.net These groups can form specific hydrogen bonds and alter the electronic character of the molecule to enhance binding.
Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) can also be beneficial. In a study of CysLT1 antagonists, derivatives with a methoxy group at the C-7 position of the indole ring exhibited the most favorable activity. nih.gov
Table 2: Impact of C-7 Substituents on CysLT₁ Antagonist Activity
| Compound ID (Reference) | C-7 Substituent | IC₅₀ (nM) |
|---|---|---|
| 17b | H | 9.0 |
| 17g | Cl | ~9.0 |
| 17k | OCH₃ | 5.9 |
Data derived from a study on 3-substituted 1H-indole-2-carboxylic acid derivatives, demonstrating the principle of C-7 modification. nih.gov
Scaffold Diversity Generation via Combinatorial and Parallel Synthesis Approaches
To efficiently explore the chemical space around the this compound scaffold, modern synthetic strategies like combinatorial chemistry and parallel synthesis are employed. These techniques allow for the rapid generation of large, focused libraries of compounds where different substituents are systematically varied at key positions.
One powerful approach is the use of multicomponent reactions (MCRs), which combine three or more starting materials in a single step to create a complex product. For example, a Ugi four-component reaction involving an aniline, an aldehyde, an isocyanide, and an indole-carboxylic acid can rapidly generate a diverse set of intermediates. These intermediates can then undergo a subsequent reaction, such as a palladium-catalyzed cyclization, to produce a library of complex heterocyclic scaffolds. rug.nl This strategy allows for variation at multiple points of the molecule simultaneously.
Flow chemistry offers another avenue for rapid analogue synthesis and production scale-up. Assembling a suite of flow-based transformations, such as SNAr reactions followed by reductive cyclizations, enables the continuous and scalable production of indole cores, which can then be derivatized in subsequent steps. beilstein-journals.org This on-demand synthesis capability is highly valuable for producing materials required for extensive testing, such as in agrochemical or pharmaceutical field trials. beilstein-journals.org
Applications of 3 Methyl 1h Indole 7 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Heterocyclic Chemistry
3-Methyl-1H-indole-7-carboxylic acid serves as a highly adaptable scaffold for the construction of more complex heterocyclic systems. The indole (B1671886) ring itself is an electron-rich aromatic system, while the carboxylic acid and the N-H group provide orthogonal handles for a variety of chemical transformations.
The carboxylic acid group at the C7 position is a key functional handle. It can be readily converted into a range of other functional groups, such as esters, amides, acid halides, and hydrazides, through well-established synthetic protocols. mdpi.comsmolecule.com For instance, coupling the carboxylic acid with various amines using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) yields corresponding amides, a fundamental linkage in many biologically active molecules. mdpi.com Similarly, esterification can be performed to modify the compound's solubility or to serve as a protecting group during subsequent reactions. frontiersin.org
The presence of the methyl group at the C3 position strategically blocks what is often the most nucleophilic site on the indole ring. This blockage directs further electrophilic substitution reactions to other positions, such as the N1 or C2 positions, although the C7-carboxy group is deactivating. The N-H group can be deprotonated with a suitable base and alkylated or acylated to introduce a wide array of substituents. acs.org Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, can also be envisioned, leveraging the N-H bond or potentially through C-H activation at the C2 position, by analogy to transformations seen with other indole-3-carboxylic acids. acs.org
These transformations allow chemists to use this compound as a starting point to build fused heterocyclic systems. For example, intramolecular cyclization reactions involving substituents introduced at the N1 and C7 positions could lead to the formation of novel polycyclic indole derivatives, a strategy commonly employed in the synthesis of complex heterocyclic frameworks. nih.gov
Table 1: Potential Transformations of this compound for Heterocycle Synthesis
| Reactive Site | Reagent/Condition | Resulting Functional Group/Reaction | Purpose in Heterocyclic Synthesis |
| C7-COOH | SOCl₂ or (COCl)₂ | C7-COCl (Acid Chloride) | Highly reactive intermediate for acylation reactions. |
| C7-COOH | R-NH₂, Coupling Agent (e.g., EDCI) | C7-CONH-R (Amide) | Introduction of diverse side chains; precursor for cyclization. mdpi.com |
| C7-COOH | R-OH, Acid Catalyst | C7-COOR (Ester) | Modification of properties; protecting group; precursor for reduction. frontiersin.org |
| N1-H | NaH, R-X | N1-R (N-Alkylation) | Introduction of N-substituents for building fused rings. acs.org |
| Indole Core | Pd Catalyst, Cross-coupling partner | C-H Functionalization | Direct introduction of aryl or other groups to the indole core. acs.org |
Role in the Synthesis of Complex Organic Molecules
The functional group versatility of this compound makes it a valuable precursor for the multi-step synthesis of complex organic molecules. The indole nucleus is a common feature in molecules designed for biological activity, and the ability to precisely modify the substitution pattern is crucial for structure-activity relationship (SAR) studies. rsc.orgacs.org
The synthesis of complex molecules often involves a sequence of reactions that build upon a core scaffold. Starting with this compound, a synthetic chemist can employ its functional handles in a programmed manner. For example, an amide coupling at the C7-carboxylic acid could be followed by a reaction at the indole nitrogen. This stepwise functionalization allows for the controlled assembly of intricate molecular architectures.
Palladium-catalyzed cascade reactions, which enable the formation of multiple chemical bonds in a single operation, represent a powerful strategy for complex synthesis. nih.gov While specific examples starting from this compound are not prevalent, its structure is amenable to such transformations. A derivative of this indole could be designed to undergo an intramolecular cascade, leading to rapid increases in molecular complexity and the formation of polycyclic systems. nih.gov Such strategies are prized for their efficiency and atom economy.
Precursor in Natural Product Synthesis Analogues
The indole ring system is a hallmark of a large class of natural products known as indole alkaloids, which exhibit a wide range of potent biological activities. rsc.org Many total synthesis campaigns targeting these molecules rely on the use of pre-functionalized indole building blocks. rsc.orgacs.org
This compound is a potential starting material for the synthesis of analogues of natural products. The specific 3-methyl-7-carboxy substitution pattern allows for the creation of novel analogues that may possess improved properties or different biological activities compared to the parent natural product. For example, many natural products contain an indole-3-substituted core derived from tryptophan. Using a 3-methylated indole prevents reactions at this site and allows chemists to explore the chemical space around other parts of the indole nucleus, such as the C7 position.
Classic indole synthesis methods like the Fischer indole synthesis are often used to create the core of natural products. rsc.org By analogy, derivatives of this compound could be employed in later-stage diversification efforts, where the carboxylic acid is converted into a key functional group needed to complete the synthesis of a natural product analogue. The synthesis of murrayanine, for instance, involves a Fischer indole synthesis to generate a 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole, highlighting the utility of the 3-methylindole (B30407) motif in natural product synthesis. rsc.org
Table 2: Key Indole-Containing Natural Product Scaffolds and Potential Role of the Title Compound
| Natural Product Class | Core Structural Feature | Potential Application of this compound |
| Carbazole Alkaloids | Fused six-membered ring system on the indole | As a precursor to create analogues with substitution at the 7-position. |
| β-Carbolines | Pyridine ring fused to the indole core | As a building block for novel β-carboline analogues. rsc.org |
| Ergot Alkaloids | Complex polycyclic system built on a lysergic acid core | As a fragment for synthesizing simplified, non-natural analogues. |
| Staurosporine Analogues | Indolocarbazole core | As a starting material for analogues with modified substitution patterns. |
Potential Applications in Functional Materials Research
The application of indole derivatives extends beyond biology and into the realm of materials science. Conducting polymers, organic light-emitting diodes (OLEDs), and sensors are just a few areas where functional organic molecules are essential.
By analogy with other indole-carboxylic acids, this compound could serve as a monomer for the synthesis of functional polymers. The electropolymerization of indole and its derivatives can produce conductive polymer films on electrode surfaces. These films have potential applications in corrosion protection, energy storage, and electrochromic devices. The carboxylic acid group would be expected to enhance the solubility and processability of the resulting polymer and influence its electrochemical properties. The methyl group at C3 would alter the steric and electronic environment of the polymer backbone, potentially fine-tuning its final properties.
Furthermore, the indole nucleus is known for its fluorescence properties. Derivatives of this compound could be investigated as building blocks for new fluorescent sensors or as components in organic light-emitting materials. The carboxylic acid provides a convenient attachment point for linking the indole fluorophore to other molecules or surfaces.
Table 3: Potential Material Science Applications
| Application Area | Proposed Role of this compound | Key Structural Features |
| Conducting Polymers | Monomer for electropolymerization | Indole ring (conductive backbone), COOH (adhesion, solubility), C3-Me (modified electronics). |
| Corrosion Inhibition | Formation of a protective polyindole film on metal surfaces | Aromatic system and heteroatom for surface interaction. |
| Fluorescent Sensors | Core fluorophore unit | Indole nucleus (fluorescent), COOH (conjugation handle for receptor units). |
| Organic Electronics | Building block for hole-transport or emissive layer materials | Electron-rich indole system. |
Computational Chemistry and Theoretical Studies of 3 Methyl 1h Indole 7 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-methyl-1H-indole-7-carboxylic acid. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For similar indole (B1671886) derivatives, DFT calculations have been used to determine these frontier molecular orbitals, revealing how substituents on the indole ring influence its electronic properties and reactivity. nih.gov For instance, in a related indole derivative, the HOMO was found to be localized over the substituted aromatic ring, while the LUMO was predominantly on the indole side, indicating the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-rich (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the carboxylic acid group's oxygen atoms and a more positive potential near the N-H group of the indole ring, highlighting these areas as potential sites for intermolecular interactions. nih.gov
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data based on related compounds)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.
Conformational analysis aims to identify the most stable conformations (arrangements of atoms) of the molecule. This is often achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the indole ring, and calculating the energy of each resulting conformer. For a similar molecule, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, potential energy scans were used to identify the most stable conformer, which was then used for further calculations. nih.gov A similar approach for this compound would likely reveal that the planar conformation, with the carboxylic acid group in the plane of the indole ring, is among the most stable due to conjugation.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. MD simulations can reveal how the molecule flexes, and vibrates, and how it interacts with its environment. These simulations are particularly useful for understanding how the molecule might behave in a biological system, such as the binding pocket of a protein. For instance, MD simulations have been used to confirm the stability of a ligand within the binding pocket of a target protein over a simulation time of 100 nanoseconds. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR) to Aid Experimental Characterization
Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculations can help assign the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule. For indole derivatives, characteristic IR bands include the N-H stretch, C=O stretch of the carboxylic acid, and various C-H and C=C stretching and bending vibrations of the aromatic rings. nist.govmdpi.com For example, in the crystal structure of indole-3-carboxylic acid, N-H⋯O interactions are observed, which would influence the N-H stretching frequency in the IR spectrum. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using quantum chemical calculations. While the absolute predicted values may differ slightly from experimental ones, the relative shifts and coupling patterns are often well-reproduced. This can aid in the assignment of peaks in the experimental NMR spectra of this compound. For instance, ¹H NMR spectra of related methyl indole carboxylates clearly show distinct signals for the aromatic protons, the NH proton, and the methyl group protons. tetratek.com.trrsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data based on related compounds)
| Proton | Predicted Chemical Shift (ppm) |
| N-H | 11.5 - 12.5 |
| COOH | 12.0 - 13.0 |
| H2 | 7.0 - 7.2 |
| H4 | 7.8 - 8.0 |
| H5 | 7.1 - 7.3 |
| H6 | 7.2 - 7.4 |
| CH₃ | 2.4 - 2.6 |
Molecular Docking and Ligand-Protein Interaction Modeling for Biological Target Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize potential biological targets for a given molecule. For this compound, molecular docking could be employed to explore its potential to bind to various proteins implicated in disease pathways. Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. jocpr.com
The docking process involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies of indole derivatives with nicotinic acetylcholine (B1216132) receptors have been performed to understand their potential as inhibitors. jocpr.com Similarly, indole carboxylic acids have been investigated as inhibitors of Mcl-1, an anti-apoptotic protein, with X-ray crystallography confirming the binding modes predicted by docking. nih.gov The indole ring itself is a common motif in ligands that participate in aromatic interactions with protein residues. nih.gov
The binding energy, typically expressed in kcal/mol, is a key output of molecular docking simulations, with more negative values indicating a stronger predicted binding affinity. qeios.com
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism. This is particularly valuable for understanding the synthesis of complex molecules like this compound.
For instance, the synthesis of indole derivatives often involves multiple steps, and computational studies can help to understand the role of catalysts, the nature of intermediates, and the factors that control the regioselectivity and stereoselectivity of the reaction. The Fischer indole synthesis is a classic method for preparing indoles, and its mechanism has been studied computationally. researchgate.net More modern methods, such as palladium-catalyzed cross-coupling reactions to form the indole ring, can also be investigated using these approaches. acs.org
A computationally assisted approach has been described for elucidating the biosynthesis pathway of indole-3-acetic acid, a related compound. nih.gov This involved bioinformatic searches, protein structural modeling, and ligand-docking simulations to predict the enzymes involved in the pathway. nih.gov A similar strategy could be envisioned to explore potential biosynthetic routes to this compound in biological systems.
Advanced Analytical Techniques for Characterization and Research Applications
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 3-methyl-1H-indole-7-carboxylic acid. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₉NO₂, corresponding to a calculated exact mass of 175.0633 g/mol . nih.gov
In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) experiments elucidates the compound's structure by analyzing its fragmentation patterns. When subjected to ionization, the molecule breaks apart in a predictable manner, providing a structural fingerprint. For this compound, characteristic fragmentation would involve the loss of the carboxylic acid group (-COOH), water (H₂O), or other small fragments. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, in related indole (B1671886) compounds, fragmentation of the protonated molecule [M+H]⁺ is commonly observed. nih.govresearchgate.net
**Table 1: Predicted HRMS Fragmentation for this compound (C₁₀H₉NO₂) **
| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
|---|---|---|
| 158.0600 | NH₃ | Decarboxylated and deaminated indole ring |
| 144.0446 | H₂O + CH₃ | Loss of water and methyl radical from the ring |
| 130.0657 | COOH | Loss of the carboxylic acid group (skatole cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (¹H, ¹³C, ¹⁵N-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can confirm the carbon framework and the position of protons.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the indole ring system, the methyl group, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons (at positions 2, 4, 5, and 6) are particularly informative for confirming the substitution pattern. For example, NMR data for the related 7-Bromo-3-methyl-1H-indole shows the methyl protons as a doublet around δ 2.35 ppm and the indole N-H proton as a broad singlet. rsc.org
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The chemical shifts indicate the type of carbon (e.g., C=O of the carboxylic acid, aromatic carbons, and the methyl carbon). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. tetratek.com.tr Quaternary carbons, such as C3, C7, and the C=O carbon, would be identified by their presence in the standard ¹³C spectrum and absence in DEPT spectra. tetratek.com.tr
¹⁵N-NMR: While less common, ¹⁵N-NMR spectroscopy can be used to directly probe the nitrogen atom in the indole ring. The chemical shift of the nitrogen is sensitive to its electronic environment and can provide valuable information about hydrogen bonding or protonation states.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (N-H) | ~11.0 (broad s) | - |
| 2 (C-H) | ~7.0 (s) | ~123 |
| 3 (C-CH₃) | - | ~112 |
| 3a (C) | - | ~129 |
| 4 (C-H) | ~7.8 (d) | ~122 |
| 5 (C-H) | ~7.1 (t) | ~121 |
| 6 (C-H) | ~7.5 (d) | ~120 |
| 7 (C-COOH) | - | ~125 |
| 7a (C) | - | ~135 |
| CH₃ | ~2.3 (s) | ~10 |
X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated.
This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For indole carboxylic acids, a common and significant interaction is the formation of centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mdpi.com Additionally, N-H···O hydrogen bonds involving the indole N-H donor and a carbonyl oxygen acceptor are often observed, linking the dimers into sheets or chains. mdpi.comresearchgate.net The analysis of the crystal structure of this compound would confirm these expected interactions and provide insight into the planarity of the indole ring system.
Chromatographic Methods for Separation, Isolation, and Quantification in Complex Research Matrices (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of a sample and for its isolation. A common approach for indole carboxylic acids is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid or acetic acid to ensure the carboxylic acid remains protonated and gives sharp peaks. nih.govresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where the indole chromophore absorbs strongly.
Liquid Chromatography-Mass Spectrometry (LC-MS): For analyzing this compound in complex biological or environmental samples, LC-MS is the method of choice. researchgate.net This hybrid technique couples the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov After the compound is separated from the matrix by the HPLC column, it is ionized (e.g., by electrospray ionization or atmospheric pressure chemical ionization) and detected by the mass spectrometer. researchgate.net This allows for highly specific quantification, even at trace levels, by monitoring the mass-to-charge ratio of the protonated molecule [M+H]⁺. researchgate.netnih.gov
Spectroscopic Methods (UV-Vis, IR, Fluorescence) for Investigating Photophysical Properties
Spectroscopic methods that investigate the interaction of molecules with light are used to characterize the electronic and vibrational properties of this compound.
UV-Visible (UV-Vis) Spectroscopy: The indole ring system contains a chromophore that absorbs ultraviolet light. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. Studies on similar compounds like 3-methylindole (B30407) show strong absorption maxima in the region of 220-290 nm. srce.hr The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the indole ring. researchgate.netacs.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would provide clear evidence for its key functional groups. Data for related indoles is available in the NIST Chemistry WebBook. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3300-2500 (broad) | Carboxylic Acid |
| N-H stretch | ~3400 | Indole N-H |
| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H |
| C-H stretch (aliphatic) | 3000-2850 | Methyl C-H |
| C=O stretch | ~1700 | Carboxylic Acid |
Fluorescence Spectroscopy: Indole and its derivatives are well-known for their intrinsic fluorescence. Upon excitation with UV light, this compound would be expected to emit light at a longer wavelength (fluoresce). Measuring the excitation and emission spectra can provide insights into the electronic structure of the molecule and its environment. The fluorescence properties are often sensitive to solvent polarity, pH, and binding to other molecules, making it a useful tool in various research applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-1H-indole-7-carboxylic acid, and what methodological considerations are critical for success?
- Answer : A key synthetic approach involves formylation at the indole C3 position followed by hydrolysis and reduction. For example, activated indole precursors (e.g., 2-carbaldehyde derivatives) can undergo sodium borohydride reduction to introduce hydroxymethyl groups, which are further oxidized to carboxylic acids . Reaction conditions (temperature, time, and stoichiometry) must be tightly controlled to avoid side reactions, such as over-reduction or decomposition. Chromatographic purification is often required due to intermediate instability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns and methyl group placement. X-ray crystallography using programs like SHELXL (for refinement) resolves structural ambiguities, particularly for regiochemical assignments . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .
Q. How do the electronic properties of the methyl and carboxylic acid substituents influence the compound’s reactivity?
- Answer : The methyl group at C3 enhances steric hindrance, limiting electrophilic substitution at adjacent positions. The carboxylic acid at C7 increases acidity (pKa ~4-5), enabling salt formation with bases, which improves solubility for biological assays. Computational studies (e.g., DFT) can model charge distribution to predict sites for nucleophilic attack or hydrogen bonding .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when intermediates are unstable?
- Answer : Use one-pot reactions to minimize isolation of unstable intermediates. For example, in situ reduction of nitro groups or protecting-group-free strategies (e.g., TEMPO-mediated oxidation) can streamline steps. Kinetic monitoring via HPLC or LC-MS helps identify degradation pathways, enabling real-time adjustments . Catalytic methods (e.g., Pd-mediated cross-coupling) may also improve efficiency .
Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound’s tautomeric forms?
- Answer : Tautomerism (e.g., keto-enol equilibria) can cause discrepancies between experimental NMR shifts and DFT predictions. Variable-temperature NMR and deuterium exchange experiments clarify dominant tautomers. X-ray crystallography provides definitive proof of solid-state structure, while solvent-dependent UV-Vis studies analyze solution-phase behavior .
Q. What are the emerging applications of this compound in medicinal chemistry, and how are structure-activity relationships (SAR) explored?
- Answer : This scaffold is explored for kinase inhibition and antimicrobial activity. SAR studies involve synthesizing analogues (e.g., esterification, amidation) to test substituent effects. For instance, methyl substitution at C3 may enhance metabolic stability, while the carboxylic acid enables interactions with target proteins’ basic residues. In vitro assays (e.g., MIC for antibiotics) and molecular docking validate hypotheses .
Methodological Notes
- Safety : While specific toxicity data for this compound is limited, related indoles require PPE (gloves, goggles) and fume hoods due to potential irritancy .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database and validate synthetic routes via reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
